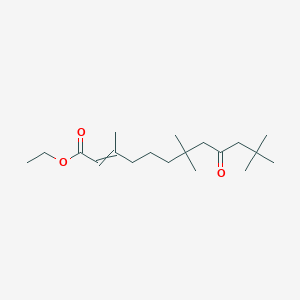
Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate is a chemical compound known for its unique structure and properties It is an ester, specifically an α,β-unsaturated carboxylic ester, which means it contains a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate typically involves the esterification of 3,7,7,11,11-pentamethyl-9-oxododec-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate involves its interaction with molecular targets through its ester and α,β-unsaturated carbonyl groups. These functional groups can participate in various chemical reactions, such as Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its applications in organic synthesis and biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ester functional group but lacks the α,β-unsaturation.
Methyl butyrate: Another ester with a different alkyl group and no α,β-unsaturation.
Ethyl propionate: Similar ester structure but with a different carbon chain length.
Uniqueness
Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate is unique due to its α,β-unsaturated ester structure, which imparts distinct reactivity and potential applications compared to other simple esters. This structural feature allows it to participate in a wider range of chemical reactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
51170-60-6 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate |
InChI |
InChI=1S/C19H34O3/c1-8-22-17(21)12-15(2)10-9-11-19(6,7)14-16(20)13-18(3,4)5/h12H,8-11,13-14H2,1-7H3 |
InChI Key |
MRDIDVRSVZLZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)(C)CC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















